molecular formula C10H19BrO B14622978 3-Bromo-3,5,5-trimethylheptan-4-one CAS No. 55007-45-9

3-Bromo-3,5,5-trimethylheptan-4-one

Cat. No.: B14622978
CAS No.: 55007-45-9
M. Wt: 235.16 g/mol
InChI Key: ZHHJHKAEKDJBKC-UHFFFAOYSA-N
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Description

3-Bromo-3,5,5-trimethylheptan-4-one is an organic compound with the molecular formula C10H19BrO. It is a brominated ketone, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a carbonyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3,5,5-trimethylheptan-4-one typically involves the bromination of 3,5,5-trimethylheptan-4-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3,5,5-trimethylheptan-4-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in solvents like ethanol or water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ketones or alcohols.

    Reduction: Formation of 3-bromo-3,5,5-trimethylheptanol.

    Oxidation: Formation of 3-bromo-3,5,5-trimethylheptanoic acid.

Scientific Research Applications

3-Bromo-3,5,5-trimethylheptan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3,5,5-trimethylheptan-4-one depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, while in oxidation reactions, the carbonyl group is further oxidized to a carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3,5,5-trimethylheptan-4-one: Similar structure but with a chlorine atom instead of bromine.

    3-Iodo-3,5,5-trimethylheptan-4-one: Similar structure but with an iodine atom instead of bromine.

    3,5,5-Trimethylheptan-4-one: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

3-Bromo-3,5,5-trimethylheptan-4-one is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The bromine atom also influences the compound’s physical and chemical properties, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

55007-45-9

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

3-bromo-3,5,5-trimethylheptan-4-one

InChI

InChI=1S/C10H19BrO/c1-6-9(3,4)8(12)10(5,11)7-2/h6-7H2,1-5H3

InChI Key

ZHHJHKAEKDJBKC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)C(C)(CC)Br

Origin of Product

United States

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